3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid
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Overview
Description
3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in various fields of chemistry due to their unique electronic properties. This particular compound is characterized by the presence of a benzyloxy group, a chloro substituent, and a methoxy group on the thiophene ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of Substituents: The benzyloxy, chloro, and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, the benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of a phenol derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the chloro or methoxy groups.
Substitution: The benzyloxy, chloro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dechlorinated or demethoxylated derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.
Medicine: Research into the medicinal properties of thiophene derivatives has shown potential for the development of new pharmaceuticals, particularly as anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the development of new materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy, chloro, and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid: Lacks the methoxy group, which may affect its electronic properties and reactivity.
4-Chloro-5-methoxythiophene-2-carboxylic acid: Lacks the benzyloxy group, which may influence its solubility and binding interactions.
3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid:
Uniqueness
3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific electronic properties and reactivity. The presence of the benzyloxy, chloro, and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C13H11ClO4S |
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Molecular Weight |
298.74 g/mol |
IUPAC Name |
4-chloro-5-methoxy-3-phenylmethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO4S/c1-17-13-9(14)10(11(19-13)12(15)16)18-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
SBZHSKJHFGNZJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(S1)C(=O)O)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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